N-(biphenyl-4-ylmethyl)-2-(pyridin-2-yloxy)propan-1-amine
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Overview
Description
“N-(biphenyl-4-ylmethyl)-2-(pyridin-2-yloxy)propan-1-amine” is a synthetic organic compound that features a biphenyl group, a pyridine ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(biphenyl-4-ylmethyl)-2-(pyridin-2-yloxy)propan-1-amine” typically involves multi-step organic reactions. One common route might include:
Formation of the biphenyl-4-ylmethyl intermediate: This can be achieved through a Suzuki coupling reaction between a biphenyl boronic acid and a suitable halide.
Attachment of the pyridin-2-yloxy group: This step might involve a nucleophilic substitution reaction where the pyridine ring is introduced.
Formation of the final amine: The final step could involve reductive amination to introduce the amine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(biphenyl-4-ylmethyl)-2-(pyridin-2-yloxy)propan-1-amine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the biphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as acting as a drug candidate.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which “N-(biphenyl-4-ylmethyl)-2-(pyridin-2-yloxy)propan-1-amine” exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(biphenyl-4-ylmethyl)-2-(pyridin-3-yloxy)propan-1-amine
- N-(biphenyl-4-ylmethyl)-2-(pyridin-4-yloxy)propan-1-amine
- N-(biphenyl-4-ylmethyl)-2-(quinolin-2-yloxy)propan-1-amine
Uniqueness
“N-(biphenyl-4-ylmethyl)-2-(pyridin-2-yloxy)propan-1-amine” is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H22N2O |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-[(4-phenylphenyl)methyl]-2-pyridin-2-yloxypropan-1-amine |
InChI |
InChI=1S/C21H22N2O/c1-17(24-21-9-5-6-14-23-21)15-22-16-18-10-12-20(13-11-18)19-7-3-2-4-8-19/h2-14,17,22H,15-16H2,1H3 |
InChI Key |
PKJPMBLDXCYCPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CC=C(C=C1)C2=CC=CC=C2)OC3=CC=CC=N3 |
Origin of Product |
United States |
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